molecular formula C14H15ClN2O2 B2546124 2-(5-Amino-2-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione CAS No. 1282338-95-7

2-(5-Amino-2-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione

Cat. No. B2546124
CAS RN: 1282338-95-7
M. Wt: 278.74
InChI Key: PFZMMELLDFHQDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-aminophenyl derivatives of 2-azaspiro[4.4]nonane-1,3-dione involves systematic SAR (structure-activity relationship) studies. These compounds are synthesized and evaluated for their anticonvulsant activity, with some derivatives showing significant potency . The synthesis of N-phenylamino derivatives also follows a systematic approach, with the introduction of various substituents to the phenyl ring to study their effects on anticonvulsant activity .

Molecular Structure Analysis

X-ray crystallography has been used to determine the structures of some of these derivatives, providing insight into the 3-D arrangement of atoms within the molecules. This structural information is crucial for understanding the relationship between the molecular structure and biological activity .

Chemical Reactions Analysis

The reactions of related 1-oxaspiro and 1-azaspiro compounds with nucleophiles have been studied, yielding various derivatives. These reactions are important for the functionalization of the spiro compounds and can lead to the formation of pharmacologically active molecules .

Physical and Chemical Properties Analysis

The physicochemical properties, such as lipophilicity, have been determined using RP-HPLC methods for the N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione. These properties are essential for understanding the pharmacokinetics of the compounds and their potential as drug candidates . Additionally, the inability to deprotonate certain precursors to form stable carbenes, as well as the steric hindrance around the carbene C atom, has been analyzed through spectroscopic methods and %Vbur calculations .

Relevant Case Studies

Several case studies within the papers demonstrate the anticonvulsant properties of these compounds. For instance, N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione showed significant anticonvulsant activity with an ED50 value of 76.27 mg/kg . Another study found that N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione exhibited anti-seizure properties in both mice and rats at specific doses . These studies are crucial for identifying potential new treatments for epilepsy and related seizure disorders.

Scientific Research Applications

Synthesis and Physicochemical Properties

2-(5-Amino-2-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione and its derivatives are of interest due to their synthesis and physicochemical properties. They have been synthesized and analyzed for various pharmacological properties, including anticonvulsant activities. The anticonvulsant properties were examined by maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests, and neurotoxicity was determined using a rota-rod test. The compounds exhibited promising anti-seizure properties, particularly N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione, highlighting the importance of the azaspiro[4.4]nonane scaffold in medicinal chemistry (Kamiński, Obniska, & Dybała, 2008).

Receptor Activity

Research on N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro[4.4]nonane has explored their receptor activity, particularly targeting serotonin 5-HT1A and 5-HT2A receptors. These studies reveal the significance of the spacer between the amide fragment and 4-arylpiperazine moiety, as well as the size of the cycloalkyl ring, in determining the functional 5-HT1A/5-HT2A properties of these compounds. Such findings underscore the potential therapeutic applications of these compounds in treating disorders related to serotonin dysregulation (Obniska, Tatarczyńska, Nikiforuk, Charakchieva‐Minol, & Duszyńska, 2006).

Anticonvulsant Properties

Further exploration into the anticonvulsant properties of derivatives of 2-azaspiro[4.4]nonane-1,3-dione has been conducted. These studies not only confirm the anticonvulsant efficacy of these compounds but also delve into the structure-activity relationships (SAR), helping to fine-tune the molecular features necessary for optimal anticonvulsant activity. Such research contributes to the development of more effective and safer antiepileptic drugs (Farrar et al., 1993).

Synthesis Techniques

Innovative synthesis techniques for azaspiro compounds, including this compound, have been developed. These techniques enable the efficient production of these compounds, which is crucial for their further study and potential drug development. For instance, one-pot synthesis methods have been reported, offering simpler and more cost-effective pathways to generate these complex molecules (Huynh, Nguyen, & Nishino, 2017).

Future Directions

: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials : An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione

properties

IUPAC Name

2-(5-amino-2-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-10-4-3-9(16)7-11(10)17-12(18)8-14(13(17)19)5-1-2-6-14/h3-4,7H,1-2,5-6,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZMMELLDFHQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)C3=C(C=CC(=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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